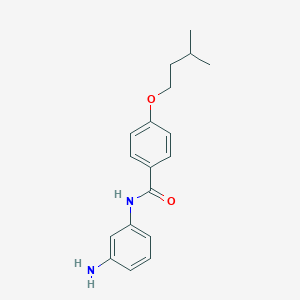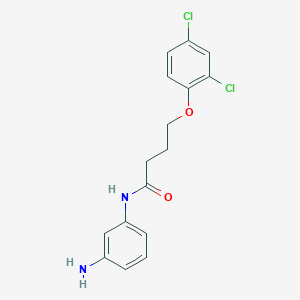
N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide: is an organic compound that features both an amine group and a dichlorophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with 3-nitroaniline and 2,4-dichlorophenol.
Step 1: Reduction of 3-nitroaniline to 3-aminophenylamine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Step 2: The 3-aminophenylamine is then reacted with 4-chlorobutyryl chloride in the presence of a base like triethylamine to form N-(3-aminophenyl)-4-chlorobutanamide.
Step 3: Finally, the N-(3-aminophenyl)-4-chlorobutanamide is reacted with 2,4-dichlorophenol in the presence of a base such as potassium carbonate to yield N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide.
Industrial Production Methods: The industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The amine group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The dichlorophenoxy group can be reduced under specific conditions to form a phenol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydroxide or other strong bases.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Potential use in the development of new agrochemicals.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- Potential applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The exact mechanism of action of N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide is not well-documented. it is believed to interact with specific molecular targets, potentially inhibiting or modulating biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparación Con Compuestos Similares
- N-(3-Aminophenyl)-4-phenoxybutanamide
- N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-pentanamide
Comparison:
- N-(3-Aminophenyl)-4-phenoxybutanamide: Lacks the dichloro substitution, which may result in different chemical reactivity and biological activity.
- N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-pentanamide: Has an additional carbon in the butanamide chain, potentially altering its physical and chemical properties.
Uniqueness: N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide is unique due to the presence of both the amine and dichlorophenoxy groups, which confer specific chemical reactivity and potential biological activity.
Propiedades
IUPAC Name |
N-(3-aminophenyl)-4-(2,4-dichlorophenoxy)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c17-11-6-7-15(14(18)9-11)22-8-2-5-16(21)20-13-4-1-3-12(19)10-13/h1,3-4,6-7,9-10H,2,5,8,19H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEJDETZFHTBPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
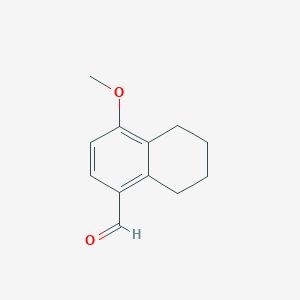
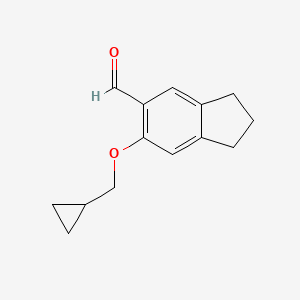
![1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione](/img/structure/B1384897.png)
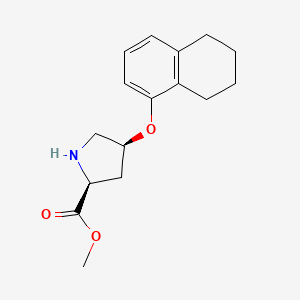
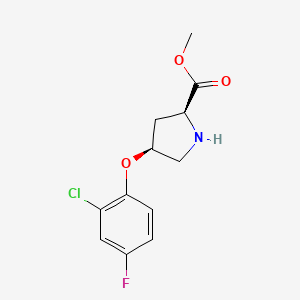
![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1384904.png)

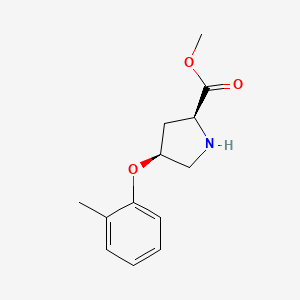
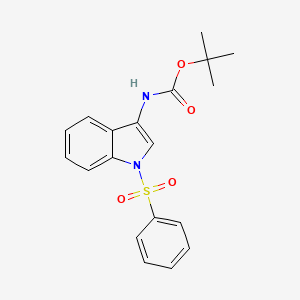
![1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine](/img/structure/B1384911.png)
![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1384912.png)
